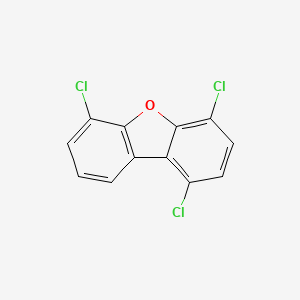

1,4,6-Trichlorodibenzofuran

説明

1,4,6-Trichlorodibenzofuran (CAS RN: 82911-60-2) is a polychlorinated dibenzofuran (PCDF) with the molecular formula C₁₂H₅Cl₃O and a molecular weight of 271.52 g/mol . It belongs to a group of 135 chlorinated dibenzofuran congeners, where the number and position of chlorine atoms significantly influence its chemical behavior, toxicity, and environmental persistence.

特性

IUPAC Name |

1,4,6-trichlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl3O/c13-7-4-5-9(15)12-10(7)6-2-1-3-8(14)11(6)16-12/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQRWSUJOURTHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC3=C(C=CC(=C23)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80232089 | |

| Record name | 1,4,6-Trichlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82911-60-2 | |

| Record name | 1,4,6-Trichlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082911602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,6-Trichlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,6-TRICHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8WEY5278O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6-Trichlorodibenzofuran typically involves the chlorination of dibenzofuran under controlled conditions. The reaction can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired chlorination pattern .

Industrial Production Methods

Industrial production of 1,4,6-Trichlorodibenzofuran is not common due to its classification as an environmental pollutant. it can be produced inadvertently during the manufacture of other chlorinated compounds, such as polychlorinated biphenyls (PCBs) and certain pesticides .

化学反応の分析

Types of Reactions

1,4,6-Trichlorodibenzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form chlorinated dibenzofuran quinones.

Reduction: Reduction reactions can lead to the formation of less chlorinated dibenzofurans.

Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions include various chlorinated dibenzofurans and their derivatives, depending on the specific reaction conditions and reagents used .

科学的研究の応用

1,4,6-Trichlorodibenzofuran has been studied for its interactions with biological systems, particularly its binding to the aryl hydrocarbon receptor (AhR). This interaction can lead to the activation of various genes involved in xenobiotic metabolism . The compound has also been used in research to study its toxicological effects and its role as an environmental pollutant .

作用機序

The primary mechanism of action of 1,4,6-Trichlorodibenzofuran involves its binding to the aryl hydrocarbon receptor (AhR). This binding increases the receptor’s ability to activate transcription in the xenobiotic response element (XRE) promoter region, leading to the expression of multiple phase I and II xenobiotic metabolizing enzyme genes . These enzymes play a crucial role in the metabolism and detoxification of various xenobiotic compounds.

類似化合物との比較

Structural Isomers and Toxicity

The toxicity of PCDFs is highly dependent on chlorine substitution patterns. Chlorine atoms in the 2,3,7,8-positions are associated with higher toxicity due to their ability to bind the aryl hydrocarbon receptor (AhR), a key mechanism of dioxin-like toxicity . However, 1,4,6-Trichlorodibenzofuran lacks lateral chlorines, resulting in lower predicted toxicity compared to these isomers.

Table 1: Toxicity and Physical Properties of Selected Trichlorodibenzofurans

*Toxicity data (log(1/EC₅₀)) from DFT studies; higher values indicate greater toxicity .

†Vapor pressure for 2,4,6-Trichlorodibenzofuran sourced from Cambridge Isotope Laboratories .

Key Findings:

- Toxicity: 2,4,8-Trichlorodibenzofuran exhibits higher toxicity (log(1/EC₅₀) = 6.00) compared to 2,3,4-Trichlorodibenzofuran (log(1/EC₅₀) = 4.72), highlighting the importance of chlorine positioning . 1,4,6-Trichlorodibenzofuran’s toxicity remains unquantified but is expected to be lower due to non-lateral substitution.

- Biodegradation : White-rot fungi (Trametes versicolor) degrade 2,4,8-Trichlorodibenzofuran by ~59% under optimized conditions , whereas 1,4,6-Trichlorodibenzofuran’s degradation is slower due to steric hindrance from chlorine positions .

Physical-Chemical Properties

- Vapor Pressure : 2,4,6-Trichlorodibenzofuran has a vapor pressure of ~0.994 Pa, indicating moderate volatility . Data for 1,4,6-Trichlorodibenzofuran is lacking, but its volatility is likely lower due to symmetrical chlorine distribution.

- Water Solubility : All trichlorodibenzofurans are hydrophobic, with solubility decreasing as chlorine content increases.

Environmental Fate and Sources

生物活性

1,4,6-Trichlorodibenzofuran is a chlorinated aromatic compound belonging to the dibenzofuran family, characterized by its three chlorine substitutions on the dibenzofuran structure. This compound has garnered attention in environmental and toxicological research due to its significant biological activity, particularly its interaction with the aryl hydrocarbon receptor (AhR), which plays a crucial role in mediating the effects of various xenobiotics.

Aryl Hydrocarbon Receptor (AhR) Interaction

The AhR is a transcription factor that regulates the expression of genes involved in xenobiotic metabolism. Upon binding with 1,4,6-trichlorodibenzofuran, AhR undergoes a conformational change that allows it to translocate into the nucleus and activate transcription of target genes. This process can lead to the induction of phase I and phase II metabolic enzymes, which are crucial for detoxifying harmful compounds but can also result in the formation of reactive metabolites that may contribute to toxicity.

Toxicological Effects

Research indicates that 1,4,6-trichlorodibenzofuran exhibits various toxicological effects across different biological systems:

- Endocrine Disruption : Studies have shown that exposure to chlorinated dibenzofurans can disrupt endocrine function by altering hormone levels. For instance, acute exposure has been linked to decreased serum thyroid hormone levels in animal models .

- Immunotoxicity : Animal studies have reported significant immunological effects such as thymic atrophy and alterations in leukocyte populations following exposure to similar compounds within the dibenzofuran class .

- Developmental Toxicity : Developmental studies indicated that exposure during gestation can lead to adverse outcomes such as hydronephrosis and altered sexual behavior in offspring .

Case Study 1: Endocrine Disruption

A study conducted on rats exposed to various chlorinated dibenzofurans revealed a no-observed-adverse-effect level (NOAEL) of 4.65 μg/kg/day for thyroid hormone disruption. The lowest-observed-adverse-effect level (LOAEL) was noted at 0.3 μg/kg/day, where a 26% decrease in serum total T4 levels was observed .

Case Study 2: Immunotoxicity

In a guinea pig model, exposure to dibenzofurans resulted in marked decreases in thymus size and significant macrophage inhibition after short-term exposure . These findings underscore the potential immunotoxic effects associated with chlorinated dibenzofurans.

Comparative Toxicity Data

The following table summarizes key toxicological findings associated with various chlorinated dibenzofurans:

| Compound | NOAEL (μg/kg/day) | LOAEL (μg/kg/day) | Observed Effects |

|---|---|---|---|

| 2,3,7,8-Tetrachlorodibenzofuran | 0.21 | 0.5 | Thymic atrophy, altered bile duct epithelium |

| 1,2,3,7,8-Pentachlorodibenzofuran | 15.6 | 30 | Decreased serum T4 levels |

| 1,4,6-Trichlorodibenzofuran | N/A | N/A | Endocrine disruption (hypothetical based on structure) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。